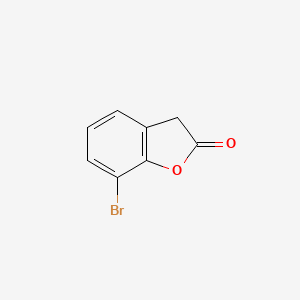

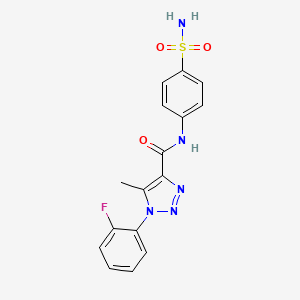

![molecular formula C14H24Cl2N2 B2493301 3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride CAS No. 1432681-17-8](/img/structure/B2493301.png)

3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

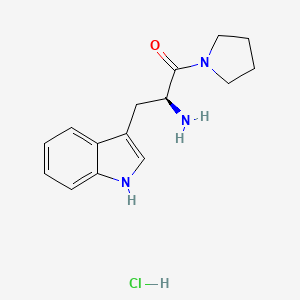

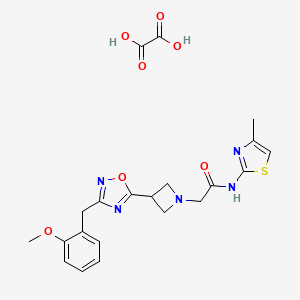

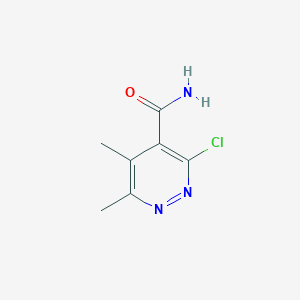

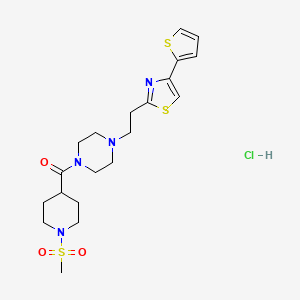

"3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride" pertains to a class of compounds with potential for varied applications in chemistry due to its structural complexity and functional versatility. Its study encompasses synthesis methodologies, structural elucidation, and the exploration of its chemical and physical properties.

Synthesis Analysis

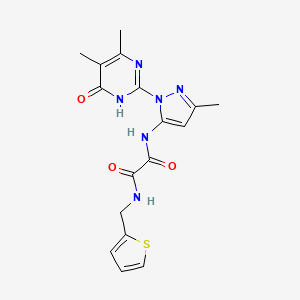

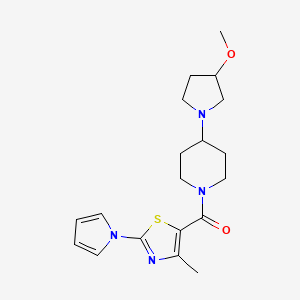

The synthesis of related compounds often involves multi-step reactions, starting from basic heterocyclic structures and employing various chemical reagents and conditions to introduce the desired functional groups (Su et al., 2013). Microwave-assisted synthesis methods have been reported as efficient alternatives for the synthesis of related dimethylamino methyleno-pyrrolidine derivatives, offering advantages in reaction time and yield (Vargas et al., 2012).

Molecular Structure Analysis

Structural analysis of similar compounds demonstrates a basic heterocyclic imino structure, showcasing a planar backbone. The molecular geometry is significantly influenced by the heteroatoms in the heterocyclic rings, affecting the overall molecular conformation and interactions (Su et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include condensation with phenols or anilines to produce derivatives with varied functional groups. These reactions are essential for exploring the chemical behavior and potential applications of the compound (Dikusar et al., 2018).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are typically characterized through spectroscopic and diffractometric techniques (Vogt et al., 2013).

Chemical Properties Analysis

The compound's chemical properties, such as reactivity, stability, and interactions with other molecules, are influenced by its molecular structure and functional groups. Studies employing quantum chemical calculations and spectroscopic analysis provide insights into these properties and their implications for potential applications (Singh et al., 2013).

Scientific Research Applications

Synthesis and Spectroscopic Properties

- Synthetic Pathways and Structural Properties : A study on the synthesis and spectroscopic properties of novel substituted compounds discusses the formation of respective derivatives through reactions involving chloral and substituted anilines. This process highlights the variability and complexity of chemical reactions that could be related to the synthesis of complex compounds like "3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride" (Issac & Tierney, 1996).

Electrochemical and Surface Finishing Applications

- Electrochemical Surface Finishing : Research into the electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs) and their mixtures for electroplating and energy storage suggests potential applications in modifying the surface properties of materials. This could be relevant to the chemical treatment or coating processes that involve aniline derivatives (Tsuda, Stafford, & Hussey, 2017).

Genotoxicity and Environmental Impact

- Genotoxic Activities and Carcinogenicity : A review focused on aniline and its metabolites, examining their genotoxic potential and relationship to carcinogenicity. Understanding the genotoxic activities of aniline derivatives is crucial for assessing the environmental and health impacts of chemical compounds (Bomhard & Herbold, 2005).

Chemical Fixation of CO2

- Functionalized Azole Compounds Synthesis : The chemical fixation of CO2 with aniline derivatives as a route to synthesize functionalized azole compounds highlights the potential for using complex anilines in environmentally beneficial chemical reactions. This could suggest a pathway for carbon capture or utilization efforts (Vessally et al., 2017).

Mechanism of Action

Target of Action

The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . .

Mode of Action

The mode of action would depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can interact with various targets due to the versatility of the pyrrolidine scaffold .

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways affected by this compound. Compounds with a pyrrolidine ring are known to be involved in a wide range of biological activities .

properties

IUPAC Name |

3-[2-(3,4-dimethylpyrrolidin-1-yl)ethyl]aniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.2ClH/c1-11-9-16(10-12(11)2)7-6-13-4-3-5-14(15)8-13;;/h3-5,8,11-12H,6-7,9-10,15H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJPLPSZPLVWBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C)CCC2=CC(=CC=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzhydryl-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2493220.png)

![3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(2,5-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2493225.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2493229.png)

![(4-Methylthiadiazol-5-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2493232.png)

![2-Methoxyethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2493234.png)

![3-[[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl]benzonitrile](/img/structure/B2493236.png)